molecular formula C21H28N4O B5311719 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one

Cat. No. B5311719
M. Wt: 352.5 g/mol
InChI Key: VNHCEEXRJBUMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the diazepine family. It is a potent antagonist of the GABA receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of action of GABA receptors.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves its binding to the benzodiazepine site on the GABA receptor. This site is distinct from the GABA binding site and is responsible for modulating the activity of the receptor. By binding to this site, 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 can prevent the binding of benzodiazepines and other modulators, thereby blocking the inhibitory effects of GABA.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It has also been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of muscle movement and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its potency as a GABA receptor antagonist. This allows researchers to study the effects of GABA on various physiological and biochemical processes in a controlled manner. However, one limitation of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and serotonin systems. Another direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the long-term effects of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 on the central nervous system.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-2-one with 5-propyl-4-pyrimidinylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.

Scientific Research Applications

4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the mechanisms of action of GABA receptors. It is a potent antagonist of the receptor, which means that it can block the inhibitory effects of GABA on the central nervous system. This allows researchers to study the effects of GABA on various physiological and biochemical processes.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(5-propylpyrimidin-4-yl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-3-8-18-13-22-16-23-21(18)24-12-11-20(26)25(19(4-2)15-24)14-17-9-6-5-7-10-17/h5-7,9-10,13,16,19H,3-4,8,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHCEEXRJBUMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=CN=C1N2CCC(=O)N(C(C2)CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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